molecular formula C16H13ClFN3O2 B2665697 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 1008954-89-9

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Cat. No.: B2665697
CAS No.: 1008954-89-9
M. Wt: 333.75
InChI Key: TZNGZBTWAOBVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, combining a substituted anilide motif with a dihydroquinoxalinone core. The 3-chloro-4-fluorophenyl acetamide component is a common scaffold in pharmaceutical agents, with related structures documented in crystallographic studies . The quinoxaline moiety is a privileged structure in drug discovery, known for its diverse pharmacological activities. Quinoxaline derivatives have been extensively researched for their anticancer , antibacterial , antiviral , and antifungal properties. Specifically, recent research has highlighted piperazinylquinoxaline-based derivatives as potent inhibitors of VEGFR-2 kinase, a primary target in anti-angiogenic cancer therapy . These inhibitors have demonstrated promising activity against a range of cancer cell lines, including lung (A549), liver (HepG-2), colon (Caco-2), and breast (MDA) carcinomas, and have shown the ability to induce apoptosis and arrest the cell cycle . The structural features of this compound suggest potential application as a key intermediate or a novel chemical entity in the development of targeted kinase therapies. Its mechanism of action is hypothesized to involve interaction with key amino acid residues in the ATP-binding pocket or the allosteric DFG-out domain of kinase targets, similar to other type-II VEGFR-2 inhibitors . This product is intended for research purposes to further investigate these mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c17-10-7-9(5-6-11(10)18)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNGZBTWAOBVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic or basic conditions.

    Acylation Reaction: The resulting quinoxaline derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce alcohol derivatives of the acetamide group.

Scientific Research Applications

Anticancer Properties

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has shown promising anticancer activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects against these cell lines .
  • Mechanisms of Action : The compound is believed to interfere with specific signaling pathways involved in cancer progression. It may inhibit transcription factors critical for tumor growth and survival, similar to other compounds within its structural class that target the SOX family of transcription factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Synthesis and Characterization

Research has focused on synthesizing various derivatives of quinoxaline-based compounds to explore their biological activities further. For example, a series of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and characterized using NMR spectroscopy, confirming their structures and evaluating their anticancer activities against human cancer cell lines .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core acetamide structure with several derivatives, but differences in substituents and heterocyclic systems lead to variations in physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents/Rings Notable Features Reference
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide (Target) C₁₆H₁₂ClFN₃O₂ (est.) 3-chloro-4-fluorophenyl; dihydroquinoxaline Planar quinoxaline ring, halogenated aryl group for enhanced electronic effects.
N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide C₁₇H₁₇N₃O₃ 2-methoxyphenyl; tetrahydroquinoxaline Methoxy group increases electron density; reduced aromaticity in quinoxaline.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₂H₁₄Cl₂FN₃O₂S Quinazolinone; thioether linkage Sulfur atom enhances lipophilicity; dual chloro substituents.
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide C₁₅H₁₀ClFN₃OS Benzimidazole; thioether Benzimidazole offers metabolic stability; pKa = 10.59 (predicted).
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₈ClFN₂OS Thiazole ring Thiazole enhances rigidity; molecular weight = 270.7 g/mol.

Physicochemical Properties

  • Melting Points: Thiazole derivatives (e.g., ) exhibit lower melting points (~288°C) compared to quinoxaline/quinazolinone analogs (>270°C), likely due to reduced hydrogen bonding in thiazoles .
  • Hydrogen Bonding: Quinoxaline/quinazolinone derivatives form R²²(10) dimer motifs via N–H···O interactions, critical for crystal packing and solubility . The target compound’s amide and quinoxaline N–H groups likely participate in similar interactions.
  • Lipophilicity : Thioether-containing analogs (e.g., ) have higher logP values than oxygen-linked derivatives due to sulfur’s hydrophobic nature .

Spectral Data

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with quinoxaline-based acetamides .
  • ¹H-NMR: The 3-chloro-4-fluorophenyl group shows characteristic deshielded aromatic protons (δ 7.2–7.9 ppm), while the quinoxaline NH resonates near δ 10–12 ppm .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

The compound can be characterized by its molecular formula C16H14ClFN3O2C_{16}H_{14}ClFN_{3}O_{2} and a molecular weight of approximately 347.75 g/mol. The structural features include a chloro-fluoro substituted phenyl ring and a quinoxaline moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

Anticancer Activity

This compound has also been evaluated for anticancer properties. Compounds derived from the quinoxaline structure have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives exhibited IC50 values ranging from 1.9 to 2.3 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 3.23 µg/mL .

Cell Line IC50 (µg/mL) Standard Drug IC50 (µg/mL)
MCF-71.93.23
HCT1162.33.23

The biological activity of this compound is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This suggests a dual mechanism of action that could be exploited in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the quinoxaline nucleus through cyclization reactions.
  • Substitution reactions to introduce the chloro and fluoro groups on the phenyl ring.
  • Acetylation to yield the final acetamide derivative.

This synthetic pathway is essential for optimizing yield and purity for biological testing.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoxaline derivatives and evaluated their biological activities in vitro . Among these compounds, one derivative showed significant promise as an antimicrobial agent with an MIC comparable to established antibiotics.

Another study highlighted the anticancer potential of quinoxaline derivatives in animal models, demonstrating tumor reduction when treated with these compounds . These findings support further investigation into their therapeutic applications.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : A typical synthesis involves sequential substitution, reduction, and condensation reactions. For example:

Substitution : React 3-chloro-4-fluoroaniline with a suitable electrophile (e.g., naphthalen-1-ylacetyl chloride) in dichloromethane with triethylamine at low temperatures (273 K) to form the amide intermediate .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, ensuring minimal side reactions .

Condensation : Employ coupling agents (e.g., DCC or EDCI) with cyanoacetic acid or similar reagents under inert atmospheres to finalize the structure .
Optimization : Adjust solvent polarity (e.g., toluene for crystallization), catalyst loading, and reaction time. Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can enhance reaction efficiency .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
  • Grow crystals via slow evaporation of toluene or dichloromethane .
  • Collect data using Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Analyze hydrogen bonding (N–H···O) and dihedral angles (e.g., 60.5° between aromatic rings) to assess packing efficiency and stability .
  • Refinement software (e.g., SHELXL) models hydrogen atoms via riding or restrained parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MicroMass ZQ 2000 to validate molecular ion peaks (e.g., [M+H]+^+) and isotopic clusters .
  • IR : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and NH bends (~3300 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthetic route design?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates .
  • Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for key steps like amide bond formation .
  • Validate predictions with high-throughput screening of solvent/catalyst combinations (e.g., triethylamine vs. DMAP) .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to distinguish therapeutic vs. toxic thresholds .
  • Selectivity Profiling : Test against related receptors (e.g., GABA-A for anticonvulsant activity) and off-target panels (e.g., hERG for cardiotoxicity) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess if contradictory results arise from metabolite interference .

Q. How can crystallographic data inform the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Analyze crystal packing (e.g., π-π stacking distances, hydrogen-bond networks) to identify regions tolerant to substitution .
  • Use docking simulations (AutoDock Vina) to model interactions with target proteins (e.g., kinases), guided by the compound’s torsion angles and steric bulk .
  • Synthesize analogs with halogen substitutions (e.g., Br at para position) or extended aromatic systems to optimize binding affinity .

Q. What advanced techniques optimize reaction scalability while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to test variables (e.g., pH, stoichiometry) and identify robust conditions .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.